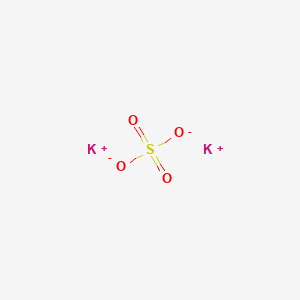
2-(4-Chloro-phenylamino)-nicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
Prostaglandin Synthesis Inhibition: Certain derivatives of 2-(4-Chloro-phenylamino)-nicotinic acid, like (phenylthio-4 phenylamino)-2 nicotinic and [(chloro-4 phenylthio)-4 phenylamino]-2 nicotinic acids, have been identified as inhibitors of prostaglandin synthesis, showing potential in reducing inflammation and pain (Damas, Deflandre, Bethegnies, & Gesquiere, 1982).
Crystal Structure Analysis: Studies have demonstrated that by modifying the electron-withdrawing groups on the phenyl ring of 2-(phenylamino)nicotinic acid, it's possible to influence its crystal packing, affecting the formation of acid−acid homosynthon over acid−pyridine heterosynthon (Long & Li, 2010).
Polymorphism and Phase Behavior: Research on 2-(phenylamino)nicotinic acid has uncovered four polymorphs with varying degrees of conjugation and distinct hydrogen-bonding arrangements. This demonstrates potential in solid-state structure-property relationship studies due to its polymorphism and phase transition behaviors (Long, Parkin, Siegler, Cammers, & Li, 2008).
Synthesis Methods: Efficient and environmentally friendly synthesis methods for 2-(arylamino)nicotinic acids have been developed, demonstrating the practicality and potential of these compounds in various applications (Zhenghua Li, Xiao, Liang, & Xia, 2012).
Herbicidal Activity: N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal activity, indicating the potential for agricultural applications (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Pharmaceutical Applications: The use of nicotinic acid and its derivatives, including those similar to 2-(4-Chloro-phenylamino)-nicotinic acid, has been explored in the treatment of dyslipidemia and atherosclerosis, showing potential in lipid modification and immune cell activation (Wise et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . The compound’s aromatic structure suggests it may bind with high affinity to multiple receptors .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . The presence of the chlorophenylamino group may enhance the compound’s ability to form stable complexes with its targets .
Biochemical Pathways
The compound may also affect the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have shown antimicrobial and antiproliferative activities . The compound may exert its effects by disrupting normal cellular processes, such as protein synthesis .
Action Environment
The action of 2-(4-Chloro-phenylamino)-nicotinic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by pH . Additionally, the presence of other compounds in the environment could potentially impact the compound’s activity.
Propriétés
IUPAC Name |
2-(4-chloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXIXVLEDGNAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362931 | |
| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16344-26-6 | |
| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)







![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)